3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-
Overview
Description
3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl-: is a heterocyclic compound with a molecular formula of C9H11N3O. It is characterized by the presence of an imidazo[4,5-b]pyridine core structure, which is a fused bicyclic system consisting of an imidazole ring and a pyridine ring.
Mechanism of Action
Target of Action
The primary target of 5,7-Dimethyl-3H-Imidazo[4,5-b]pyridine-2-methanol is the Angiotensin II receptor . Angiotensin II is a critical pressor substance of the renin-angiotensin system (RAS), which plays a key role in regulating blood pressure and fluid balance .
Mode of Action
As a nonpeptidic angiotensin II receptor antagonist , 5,7-Dimethyl-3H-Imidazo[4,5-b]pyridine-2-methanol binds to the angiotensin II receptor, blocking the binding of angiotensin II. This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Biochemical Pathways
The compound’s action on the angiotensin II receptor affects the renin-angiotensin system (RAS), a crucial biochemical pathway for blood pressure regulation . By blocking the angiotensin II receptor, the compound inhibits the vasoconstrictive effect of angiotensin II, leading to vasodilation. It also reduces aldosterone secretion, decreasing fluid retention and further contributing to blood pressure reduction .
Pharmacokinetics
It’s noted that the compound’s imidazo[4,5-b]pyridine scaffold has been used to develop orally active, long-duration antihypertensive agents . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, contributing to its bioavailability and therapeutic efficacy.
Result of Action
The result of the compound’s action is a reduction in blood pressure . By blocking the angiotensin II receptor, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and reduced fluid retention, respectively, both of which contribute to lowering blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-3-nitropyridine with an imidazole derivative under basic conditions, followed by reduction and subsequent functionalization to introduce the methanol group . The reaction conditions often include the use of solvents such as dimethylformamide and bases like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group in the precursor can be reduced to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its derivatives have been investigated for their antimicrobial, antiviral, and anticancer properties. The imidazo[4,5-b]pyridine scaffold is known to interact with various biological targets, making it a versatile template for drug discovery .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical modifications makes it suitable for creating materials with specific properties .
Comparison with Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: This compound is similar in structure but has an ethyl group instead of a methanol group.
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine: This compound has a saturated ring system and is used in the synthesis of kinase inhibitors.
Uniqueness: 3H-Imidazo[4,5-b]pyridine-2-methanol, 5,7-dimethyl- is unique due to the presence of the methanol group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of various bioactive compounds and materials .
Properties
IUPAC Name |
(5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-3-6(2)10-9-8(5)11-7(4-13)12-9/h3,13H,4H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQIUNASZAWCJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC(=N2)CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231707 | |
Record name | 5,7-Dimethyl-3H-imidazo[4,5-b]pyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172648-58-7 | |
Record name | 5,7-Dimethyl-3H-imidazo[4,5-b]pyridine-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172648-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,7-Dimethyl-3H-imidazo[4,5-b]pyridine-2-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201231707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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